cis-2-Benzoylcyclopentane-1-carboxylic acid
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Description
“Cis-2-Benzoylcyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C13H14O3 . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The structure also includes 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “cis-2-Benzoylcyclopentane-1-carboxylic acid” is characterized by a five-membered cyclopentane ring and a six-membered benzene ring. It also contains functional groups such as a carboxylic acid (aliphatic), a ketone (aromatic), and a hydroxyl group .Scientific Research Applications
Catalysis and Chemical Reactions
Cis-Dihydroxylation and Epoxidation of Alkenes : Carboxylic acids, including compounds like cis-2-Benzoylcyclopentane-1-carboxylic acid, have been shown to promote cis-dihydroxylation and epoxidation of alkenes. This process uses manganese-based catalysts and is significant for its high efficiency and potential in organic synthesis (de Boer et al., 2005).
Palladium-Catalyzed Cross-Coupling : Research indicates that compounds similar to cis-2-Benzoylcyclopentane-1-carboxylic acid can be used in palladium-catalyzed cross-coupling reactions, showcasing their utility in creating complex organic molecules (Feuerstein et al., 2001).
Organic Synthesis and Molecular Structure
Preparation of Saturated Isoindole-Fused Heterocycles : The compound is used in reactions to create various saturated isoindolo-fused heterocycles, demonstrating its versatility in organic synthesis (Stájer et al., 2002).
Engineering Reactions in Crystals : Research involving similar compounds demonstrates the importance of intramolecular interactions in influencing the outcomes of photochemical reactions in the solid state, a principle that can be applied to cis-2-Benzoylcyclopentane-1-carboxylic acid (Ng et al., 2001).
Analytical Chemistry
- Quantifying Urinary Metabolites : The compound has been mentioned in the context of developing analytical methods for measuring similar carboxylic acids in biological samples, highlighting its relevance in bioanalytical chemistry (Baker et al., 2004).
Stereochemistry and Conformation
Conformational Preferences : Research on analogues of cis-2-Benzoylcyclopentane-1-carboxylic acid explores the conformational preferences of these molecules, which is crucial in understanding their chemical behavior and applications (Casanovas et al., 2008).
Cis-Trans Isomerization : Studies on related cycloalkanecarboxylic acids provide insights into the isomerization processes under certain conditions, which can be applicable to understanding the behavior of cis-2-Benzoylcyclopentane-1-carboxylic acid (Gyarmati et al., 2006).
properties
IUPAC Name |
(1R,2S)-2-benzoylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRHBCOBGFZPAI-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641303 |
Source
|
Record name | (1R,2S)-2-Benzoylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Benzoylcyclopentane-1-carboxylic acid | |
CAS RN |
70071-92-0 |
Source
|
Record name | (1R,2S)-2-Benzoylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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